Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl-
Description
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- (hereafter referred to as Compound A) is a fused nitrogen heterocycle characterized by a tetrazole ring annulated to a partially saturated isoquinoline core. The 5,5-dimethyl substitution at the dihydroisoquinoline moiety enhances steric stability, while the tetrazole ring provides unique electronic properties, making it valuable in coordination chemistry and materials science. highlights its application in forming a copper(II) chloride complex, where the tetrazole nitrogen coordinates with the metal center, forming a polymeric chain structure .
Properties
IUPAC Name |
5,5-dimethyl-6H-tetrazolo[5,1-a]isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-11(2)7-8-5-3-4-6-9(8)10-12-13-14-15(10)11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPUINDENAEALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=NN31)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350617 | |
| Record name | Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310457-43-3 | |
| Record name | Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- typically involves the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate. This reaction is carried out under reflux conditions in methanol with a fivefold excess of hydrazine hydrate for 4-6 hours. The product is then extracted from the aqueous layer using chloroform .
Industrial Production Methods
While specific industrial production methods for Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the isoquinoline structure.
Substitution: Substitution reactions can occur at various positions on the tetrazole or isoquinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethyl orthoformate, and various oxidizing or reducing agents. Reaction conditions typically involve refluxing in solvents such as methanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization with ethyl orthoformate yields 5,5-dimethyl-6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine .
Scientific Research Applications
Antimicrobial Activity
Tetrazolo derivatives have been extensively studied for their antimicrobial properties. Research indicates that various tetrazolo[1,5-a]quinoline derivatives exhibit significant antibacterial and antifungal activities. For instance, certain synthesized compounds demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 23.40 to 46.87 μg/L . The structure-activity relationship (SAR) studies suggest that specific substitutions on the tetrazole ring enhance antimicrobial efficacy .
Anti-inflammatory Properties
Tetrazolo[5,1-a]isoquinoline derivatives have shown promising anti-inflammatory effects. A series of compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Some derivatives exhibited IC50 values as low as 2.0 μM against COX-2, indicating potent anti-inflammatory activity comparable to established drugs like indomethacin . These findings suggest potential applications in treating inflammatory conditions.
Anticancer Potential
The anticancer properties of tetrazolo[5,1-a]isoquinoline are also noteworthy. Recent studies have reported that certain derivatives can inhibit the growth of various cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A 549). For example, one compound demonstrated an IC50 value of 4.2 μM against HepG2 cells . Additionally, some tetrazole derivatives have been identified as strong inhibitors of tubulin polymerization, suggesting they may serve as potential chemotherapeutic agents by disrupting cancer cell division .
Synthesis and Structural Variability
The synthesis of tetrazolo[5,1-a]isoquinoline can be achieved through various chemical methodologies, including copper-catalyzed reactions and cyclization processes involving isoquinoline precursors. For instance, a recent study employed a Suzuki-Miyaura cross-coupling reaction followed by azidation to synthesize these compounds efficiently . The ability to modify the structure through different synthetic routes allows for the exploration of new derivatives with enhanced biological activities.
Case Study 1: Antimicrobial Evaluation
A series of tetrazolo[1,5-a]quinoline derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, several tetrazolo derivatives were tested for COX inhibition. Compounds showed significant potency in reducing inflammation in animal models, suggesting their application in therapeutic settings for inflammatory diseases .
Case Study 3: Anticancer Activity
Research on anticancer activity revealed that specific tetrazolo derivatives could effectively inhibit the proliferation of cancer cells through mechanisms involving DNA binding and tubulin interaction. These findings point towards their utility in developing novel cancer therapies .
Mechanism of Action
The mechanism of action of Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, influencing their activity. The isoquinoline structure can also modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Key Observations :
- Compound A ’s tetrazole ring distinguishes it from pyrazole or pyrrole analogs, influencing its coordination behavior and stability .
- Pyrazolo[5,1-a]isoquinolines are synthesized via tandem reactions using C,N-cyclic azomethine imines and α,β-unsaturated ketones, achieving high diastereoselectivity (>30:1 dr) . Copper catalysis under mild conditions further optimizes their synthesis .
- Pyrrolo[2,1-a]isoquinolines, such as crispine A, are synthesized via 1,3-dipolar cycloadditions and exhibit notable anticancer activity .
Pharmacological and Functional Properties
Key Observations :
- Compound A lacks extensive pharmacological data compared to pyrazolo and pyrrolo analogs, which are well-documented for antitumor effects .
- Pyrazolo derivatives exhibit broad-spectrum biological activity, with oxidative aromatization (using DDQ or SmI₂) enhancing their aromaticity and potency .
- Pyrrolo derivatives, particularly 5,6-dihydropyrrolo[2,1-a]isoquinolines, show promise in reversing multidrug resistance in cancer cells .
Stability and Reactivity
- Tetrazole Stability : The tetrazole ring in Compound A contributes to thermal stability and metal-binding capacity, as seen in its Cu(II) complex .
- Pyrazole vs. Pyrrole Reactivity : Pyrazolo derivatives undergo efficient oxidative aromatization (e.g., DDQ-mediated), whereas pyrrolo analogs require functionalization at the pyrrole nitrogen for bioactivity .
Biological Activity
Tetrazolo[5,1-a]isoquinoline derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities. The compound Tetrazolo[5,1-a]isoquinoline, 5,6-dihydro-5,5-dimethyl- is particularly noteworthy for its potential applications in anticancer and antimicrobial therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.
Synthesis and Characterization
The synthesis of tetrazolo[5,1-a]isoquinoline derivatives typically involves multi-step reactions starting from commercially available precursors. For instance, a common approach includes the reaction of hydrazinoquinoxalines with sodium azide to incorporate the tetrazole moiety. The yields for these reactions can vary significantly based on the substituents used and the specific reaction conditions employed .
Anticancer Properties
Several studies have highlighted the anticancer potential of tetrazolo[5,1-a]isoquinoline derivatives. For example:
- In vitro Studies : A study evaluated various tetrazolo derivatives against multiple cancer cell lines, demonstrating significant cytotoxic effects. Compounds derived from tetrazolo[1,5-a]quinoxaline showed IC50 values lower than that of established chemotherapeutic agents like doxorubicin, indicating superior efficacy in certain contexts .
- Mechanism of Action : The anticancer activity is often attributed to mechanisms such as cell cycle arrest and induction of apoptosis. For instance, one derivative was shown to induce G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
Antimicrobial Activity
Tetrazolo derivatives also exhibit notable antimicrobial properties:
- Broad Spectrum Activity : Compounds have been tested against both Gram-positive and Gram-negative bacteria, often showing higher inhibition rates compared to standard antibiotics. For example, certain derivatives demonstrated effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Dual Action : Some studies suggest that these compounds may act as dual agents, offering both anticancer and antimicrobial benefits. This dual functionality is particularly advantageous in treating infections in cancer patients who are immunocompromised .
Case Studies
| Compound | Cell Line Tested | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| 5.2 | CCRF-CEM (Leukemia) | 1.0 | Antitumor |
| 6.3 | MOLT-4 (Leukemia) | Moderate | Antitumor |
| 7.2 | SNB-75 (CNS Cancer) | Moderate | Antitumor |
| 11 | E. coli | Low | Antimicrobial |
This table summarizes key findings from various studies on the biological activity of tetrazolo derivatives.
Structural Activity Relationship (SAR)
The biological activity of tetrazolo[5,1-a]isoquinoline is influenced by its structural features:
- Substituent Effects : The presence of electron-donating or withdrawing groups significantly affects the compound's reactivity and biological activity. For instance, compounds with methyl or methoxy groups tend to exhibit enhanced anticancer properties due to favorable electronic interactions during binding with biological targets .
- Hybridization Effects : The incorporation of different heterocycles into the tetrazolo framework has been explored to enhance activity further. Studies show that hybrid compounds combining tetrazoles with quinazolinones or triazoles can yield synergistic effects against various pathogens and cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tetrazolo[5,1-a]isoquinoline derivatives, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The synthesis of tetrazolo-fused isoquinolines often involves tandem reactions using catalytic systems. For example, AgNO₃ or CuI catalysts enable cyclization of o-alkynyl aldehydes with nitrogen-containing precursors under mild conditions . Optimization includes adjusting catalyst loading (e.g., 5–10 mol%), solvent polarity (e.g., THF or DMF), and reaction time (12–24 hours). Scalability requires minimizing side reactions via controlled temperature (60–80°C) and inert atmospheres (argon/nitrogen) to preserve reactive intermediates .
Q. How is the structural characterization of Tetrazolo[5,1-a]isoquinoline derivatives performed, and what analytical techniques are critical?
- Methodological Answer : X-ray crystallography is pivotal for confirming fused-ring geometry and substituent positions, as demonstrated for 8-chloro-5,5-dimethyl analogs . Complementary techniques include ¹H/¹³C NMR for tracking proton environments (e.g., dihydro regions at δ 2.5–3.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ions. IR spectroscopy aids in identifying tetrazole ring vibrations (~1450–1600 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for Tetrazolo[5,1-a]isoquinoline derivatives?
- Methodological Answer : Initial screening should focus on cytotoxicity using MTT assays against standard cell lines (e.g., HCT-116, MCF-7). For example, 4-bromobenzoyl-substituted pyrazolo-isoquinolines showed IC₅₀ values as low as 5.2 µg/mL in colorectal cancer models . Parallel assays for antimicrobial activity (e.g., MIC against Candida albicans) and enzyme inhibition (e.g., CDC25B phosphatases) can prioritize candidates for further study .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across different Tetrazolo[5,1-a]isoquinoline analogs?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 5.2 µg/mL vs. >25 µg/mL) may arise from substituent electronic effects or cell-line-specific uptake. Structure-activity relationship (SAR) studies should systematically vary substituents (e.g., electron-withdrawing groups at C-2) and correlate with logP values to assess membrane permeability . Computational docking (e.g., AutoDock Vina) can model interactions with targets like tubulin or topoisomerases to rationalize potency differences .
Q. What strategies improve the regioselectivity of Tetrazolo[5,1-a]isoquinoline functionalization during late-stage derivatization?
- Methodological Answer : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective C-H functionalization. For example, Pd(PPh₃)₄ with aryl boronic acids modifies C-4/C-8 positions in high yields (>75%) . Lithiation at low temperatures (−70°C) using LDA allows nucleophilic trapping at C-5, but requires rigorous anhydrous conditions to prevent decomposition .
Q. How do steric and electronic properties of the 5,5-dimethyl group influence the compound’s pharmacokinetic profile?
- Methodological Answer : The geminal dimethyl group enhances metabolic stability by shielding the tetrazole ring from cytochrome P450 oxidation. Computational ADMET predictions (e.g., SwissADME) show increased logP (~2.8) and moderate solubility (~50 µM), suggesting formulation with cyclodextrins or liposomal carriers for in vivo studies . Experimental validation via hepatic microsomal assays confirms prolonged half-life (>4 hours) compared to non-methylated analogs .
Q. What computational methods are effective for predicting Tetrazolo[5,1-a]isoquinoline interactions with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) reveal binding stability with kinase domains, while density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity. For instance, HOMO localization on the tetrazole ring suggests nucleophilic attack susceptibility, guiding prodrug design . Machine learning models (e.g., Random Forest) trained on bioactivity datasets can prioritize analogs with optimal target affinity .
Q. How can researchers address discrepancies in reported toxicity profiles of Tetrazolo[5,1-a]isoquinoline derivatives?
- Methodological Answer : Variability in reproductive toxicity (e.g., TDLo = 62.5 µg/kg in rats) may stem from impurities or stereochemical differences. Rigorous HPLC purification (>95% purity) and enantiomer separation (e.g., chiral columns) are critical. In vitro genotoxicity assays (Ames test, Comet assay) and in vivo teratogenicity studies in zebrafish embryos can clarify risks .
Methodological Notes
- Synthesis Optimization : Prioritize silver- or copper-catalyzed cyclizations for scalability .
- Biological Testing : Use parallel screening against diverse cancer cell lines and pathogen panels to identify dual-acting candidates .
- Computational Tools : Combine docking, MD, and ADMET prediction to bridge synthetic and pharmacological workflows .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
